(Triethoxysilyl)acetonitrile
Overview
Description
(Triethoxysilyl)acetonitrile is an organosilicon compound that features both a nitrile group and a triethoxysilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (Triethoxysilyl)acetonitrile can be synthesized through a sol-gel process involving the hydrolysis and condensation of silane precursors. One common method involves the reaction of acetonitrile with triethoxysilane under controlled conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sol-gel processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (Triethoxysilyl)acetonitrile undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Polymerization: The compound can be used as a monomer in the formation of organosilicon polymers.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Substitution: Common reagents include alkyl halides and amines, with reactions often conducted under mild conditions.
Polymerization: Initiated using catalysts such as tin or platinum compounds.
Major Products Formed:
Siloxanes: Formed through hydrolysis and condensation.
Nitrile Derivatives: Formed through substitution reactions.
Organosilicon Polymers: Resulting from polymerization processes.
Scientific Research Applications
(Triethoxysilyl)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (Triethoxysilyl)acetonitrile exerts its effects is primarily through its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property is particularly useful in the formation of stable, cross-linked networks in materials science .
Comparison with Similar Compounds
- 1,2-Bis(triethoxysilyl)ethane
- 1,4-Bis(triethoxysilyl)benzene
- 3-(Trimethoxysilyl)propyl methacrylate
Comparison: (Triethoxysilyl)acetonitrile is unique due to the presence of both a nitrile group and a triethoxysilyl group, which imparts distinct reactivity and versatility compared to other organosilicon compounds. For example, 1,2-Bis(triethoxysilyl)ethane and 1,4-Bis(triethoxysilyl)benzene lack the nitrile functionality, limiting their applications in certain organic transformations .
Properties
IUPAC Name |
2-triethoxysilylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-6,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHKQIOOIQZAAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC#N)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623392 | |
Record name | (Triethoxysilyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1627-94-7 | |
Record name | (Triethoxysilyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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